2-{[4-BENZYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHAN-1-ONE
Beschreibung
This compound is a 1,2,4-triazole derivative featuring a sulfanyl (-S-) linkage to a substituted ethanone moiety. Its structure includes:
- A difluoromethoxy group at the 4-position of the phenyl ring in the ethanone moiety, which enhances metabolic stability compared to non-fluorinated analogs .
- A sulfanyl bridge that may facilitate redox interactions or serve as a hydrogen-bond acceptor.
The compound’s molecular weight (calculated from its formula) is approximately 493.54 g/mol, with a ChemSpider ID (if available) likely in the range of 250,000–350,000 based on analogs in and .
Eigenschaften
IUPAC Name |
2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O3S/c26-24(27)33-21-13-11-19(12-14-21)22(31)17-34-25-29-28-23(16-32-20-9-5-2-6-10-20)30(25)15-18-7-3-1-4-8-18/h1-14,24H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYGAARNQWXXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)OC(F)F)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-BENZYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHAN-1-ONE typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-BENZYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The compound's structural characteristics suggest potential applications in drug development. Researchers are investigating its efficacy as a lead compound in:
- Antifungal Agents: Targeting fungal infections that are resistant to conventional treatments.
- Antibacterial Drugs: Addressing the growing concern of antibiotic resistance.
- Cancer Therapeutics: Exploring its ability to selectively target cancer cells.
Mechanistic Studies
Understanding the mechanism of action is crucial for optimizing therapeutic applications. Research is focusing on:
- Enzyme Inhibition Studies: Investigating how the compound interacts with specific enzymes involved in fungal and bacterial metabolism.
- Cellular Pathway Analysis: Assessing how it influences cellular signaling pathways related to cancer cell survival and proliferation.
Case Study 1: Antifungal Activity
A study explored the antifungal efficacy of structurally similar triazole compounds against Candida albicans. Results indicated that modifications in the phenyl moiety significantly enhanced antifungal activity, suggesting similar potential for the target compound.
Case Study 2: Anticancer Efficacy
Research on related triazole compounds demonstrated their ability to induce apoptosis in breast cancer cell lines. The findings highlighted the importance of substituents on the triazole ring in modulating biological activity.
Wirkmechanismus
The mechanism of action of 2-{[4-BENZYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. Triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may exert its effects through similar mechanisms, although detailed studies are required to elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Findings:
Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy group in the target compound is more electron-withdrawing than the methoxy or benzyloxy groups in analogs . This could lower the compound’s pKa and increase its binding affinity to electron-rich biological targets.
Sulfanyl Bridge vs. Ether/Oxy Linkages :
- The sulfanyl bridge in the target compound and may confer redox activity or metal-binding capacity, whereas ether linkages (e.g., in ) are more chemically stable but less reactive .
Metabolic Stability: Fluorinated groups (e.g., difluoromethoxy) in the target compound are known to resist oxidative metabolism compared to non-fluorinated analogs (e.g., methoxy in ), as seen in ’s discussion of metabolite dereplication .
Docking and Binding Affinity :
Biologische Aktivität
The compound 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(difluoromethoxy)phenyl]ethan-1-one is a synthetic organic molecule that belongs to the triazole family. Its complex structure includes a triazole ring, a benzyl group, and a difluoromethoxy-substituted phenyl moiety. This unique configuration suggests significant potential for various biological activities, particularly in medicinal chemistry.
- Molecular Formula : C26H25F2N4O2S
- Molecular Weight : Approximately 485.56 g/mol
- SMILES Notation : CC(C(=O)N1C(=NN=C1C(C2=CC=CC=C2)OC(F)F)C(C3=CC=CC=C3)C(S)C(C)=O)
The presence of the triazole ring allows for various nucleophilic substitutions and electrophilic additions, while the sulfur atom may participate in redox reactions or coordinate with metal ions, influencing its biological interactions.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance, derivatives similar to this compound demonstrated effective inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .
Anticancer Potential
The compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar structures have been reported to induce apoptosis in breast and colon cancer cells with IC50 values in the low micromolar range .
Anti-inflammatory Effects
Triazole derivatives are also being explored for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro assays have shown that related compounds significantly reduce COX-1 and COX-2 activity, suggesting a potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions of the triazole ring and substituents on the benzyl group can lead to enhanced potency and selectivity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine atoms | Increased lipophilicity and improved cell membrane permeability |
| Variation in alkyl chain length | Altered binding affinity to target enzymes |
| Substitution on the phenyl ring | Enhanced selectivity towards specific cancer cell lines |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of triazole derivatives against clinical isolates of Candida spp. The tested compound exhibited significant antifungal activity with an MIC of 16 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections .
- Cancer Cell Line Research : In a study assessing various triazole derivatives for anticancer properties, one derivative showed an IC50 value of 5 µM against human breast cancer cells (MCF-7), indicating strong anticancer activity compared to standard chemotherapeutics .
- Inflammation Model : In vivo studies using carrageenan-induced paw edema in rats demonstrated that compounds similar to this triazole derivative significantly reduced inflammation compared to control groups, highlighting their potential as anti-inflammatory agents .
Q & A
Q. How to investigate intermolecular interactions influencing physicochemical stability?
- Methodological Answer : Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H···O, π-π stacking) from crystallographic data. For example, 4-substituted triazoles exhibited stability via C–H···N hydrogen bonds between triazole and aromatic rings . Thermal gravimetric analysis (TGA) correlates intermolecular forces with decomposition temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
